molecular formula C10H12ClNO2 B041106 3-Chloro-n-(4-methoxyphenyl)propanamide CAS No. 19313-87-2

3-Chloro-n-(4-methoxyphenyl)propanamide

Cat. No. B041106
Key on ui cas rn: 19313-87-2
M. Wt: 213.66 g/mol
InChI Key: ZVNNQFDBJXKWOE-UHFFFAOYSA-N
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Patent
US06660773B2

Procedure details

p-Anisidine (12.3 g) was dissolved in CH2Cl2 (30 ml) and the solution was cooled to −5° C. Aqueous NaOH (6.6 g in 13 ml water) and 3-chloro-propionyl-chloride (19.05 g) were simultaneous added to the above solution over 40 minutes. The two phase mixture was stirred at 5° C. for another 30 mm. Water (250 ml) and concentrated HCl (3 ml) were then added. The product was isolated by filtration, washed with water and dried to a constant weight to give N-(4-methoxyphenyl)-3-chloropropionamide (29.7 g, 94.6%) in 99.3% purity by HPLC analysis.
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
19.05 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1.[OH-].[Na+].[Cl:12][CH2:13][CH2:14][C:15](Cl)=[O:16].Cl>C(Cl)Cl.O>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:15](=[O:16])[CH2:14][CH2:13][Cl:12])=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
12.3 g
Type
reactant
Smiles
COC1=CC=C(C=C1)N
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
13 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
19.05 g
Type
reactant
Smiles
ClCCC(=O)Cl
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The two phase mixture was stirred at 5° C. for another 30 mm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was isolated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried to a constant weight

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)NC(CCCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 29.7 g
YIELD: PERCENTYIELD 94.6%
YIELD: CALCULATEDPERCENTYIELD 139.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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